1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one
Overview
Description
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of an isopropyl group at the first position and a ketone group at the fourth position of the indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones. For instance, the reaction of 1-isopropyl-3-phenyl-2-propen-1-one with hydrazine hydrate under acidic conditions can yield the desired indazole derivative. The reaction typically requires heating and the use of a solvent such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, alkylated, or acylated indazole derivatives.
Scientific Research Applications
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isopropyl-6,7-dihydro-1H-indazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through pathways involving inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other indazole derivatives, such as:
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one: Similar structure but with a methyl group instead of an isopropyl group.
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one: Contains a phenyl group instead of an isopropyl group.
1-Ethyl-6,7-dihydro-1H-indazol-4(5H)-one: Features an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-propan-2-yl-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-9-4-3-5-10(13)8(9)6-11-12/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAODIIKLUBHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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